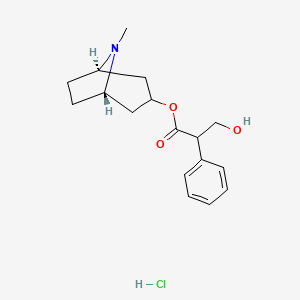

Atropine hydrochloride

Description

Properties

CAS No. |

33952-38-4 |

|---|---|

Molecular Formula |

C17H24ClNO3 |

Molecular Weight |

325.8 g/mol |

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrochloride |

InChI |

InChI=1S/C17H23NO3.ClH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14+,15?,16?; |

InChI Key |

OJIPQOWZZMSBGY-ZZJGABIISA-N |

SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Cl |

Other CAS No. |

33952-38-4 5934-50-9 |

Pictograms |

Acute Toxic |

Synonyms |

Anaspaz Atropine Sulfate, 3(S)-endo-Isomer Atropine, 3(S)-endo-Isomer Cytospaz Hyoscyamine Hyoscyamine Hydrobromide Hyoscyamine Hydrochloride Hyoscyamine Sulfate Hyoscyamine Sulfate Anhydrous |

Origin of Product |

United States |

Foundational & Exploratory

Atropine: A Technical Analysis of its Antagonism at Muscarinic Acetylcholine Receptors

Abstract: This document provides an in-depth technical overview of atropine's mechanism of action as a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). It includes quantitative data on its binding affinities and functional potencies, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows. Atropine (B194438) serves as a prototypical antimuscarinic agent, and a thorough understanding of its pharmacological profile is essential for research and development in cholinergic systems.

Introduction: Atropine and the Cholinergic System

Atropine is a naturally occurring tropane (B1204802) alkaloid extracted from plants like Atropa belladonna (deadly nightshade).[1] It functions as a potent and non-selective competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine (ACh) in the parasympathetic nervous system and the central nervous system.[2][4] By blocking the binding of ACh, atropine effectively inhibits parasympathetic nerve activity, allowing sympathetic tone to predominate.[2][3] This action underlies its wide range of physiological effects and clinical uses, from treating bradycardia to acting as an antidote for organophosphate poisoning.[3][5][6]

Mechanism of Action: Competitive Antagonism

Atropine's primary mechanism is the competitive blockade of muscarinic receptors.[1][6] It binds reversibly to the same (orthosteric) site as acetylcholine but does not activate the receptor. This prevents ACh from binding and initiating the intracellular signaling cascades.[1][3] Because the antagonism is competitive, it can be overcome by increasing the concentration of acetylcholine at the receptor site.[1] Atropine shows no significant selectivity among the five muscarinic receptor subtypes, binding to all with high affinity.[2][7]

Quantitative Pharmacological Data

The affinity and potency of atropine have been quantified using various in vitro assays. Binding assays determine the affinity of the drug for the receptor (Ki), while functional assays measure its ability to inhibit receptor-mediated responses (IC50).

Data Presentation:

The following tables summarize the quantitative data for atropine's interaction with human muscarinic receptor subtypes.

Table 1: Atropine Binding Affinity (Ki) at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Mean K_i_ (nM) | Data Source(s) |

|---|---|---|

| M1 | 1.27 ± 0.36 | [7] |

| M2 | 3.24 ± 1.16 | [7] |

| M3 | 2.21 ± 0.53 | [7] |

| M4 | 0.77 ± 0.43 | [7] |

| M5 | 2.84 ± 0.84 | [7] |

Note: K_i_ (inhibition constant) values were determined via radioligand competition binding assays, typically using [³H]-N-methylscopolamine ([³H]-NMS). Lower K_i_ values indicate higher binding affinity.

Table 2: Atropine Functional Potency (IC50) at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Mean IC_50_ (nM) | Assay Type | Data Source(s) |

|---|---|---|---|

| M1 | 2.22 ± 0.60 | Calcium Flux / IP₁ Accumulation | [7] |

| M2 | 4.32 ± 1.63 | cAMP Inhibition | [7][8] |

| M3 | 4.16 ± 1.04 | Calcium Flux / IP₁ Accumulation | [7][8] |

| M4 | 2.38 ± 1.07 | cAMP Inhibition | [7] |

| M5 | 3.39 ± 1.16 | Calcium Flux / IP₁ Accumulation | [7] |

Note: IC_50_ (half-maximal inhibitory concentration) values represent the concentration of atropine required to inhibit 50% of the maximal agonist-induced response.

Muscarinic Receptor Signaling Pathways and Atropine's Point of Inhibition

Muscarinic receptors are coupled to distinct G-protein families to elicit their physiological effects. Atropine blocks these pathways at the initial step: ligand binding.

-

M1, M3, and M5 Receptors: These subtypes preferentially couple to Gαq/11 proteins.[4][9][10] Activation of Gq/11 stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9] IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).[9][11]

-

M2 and M4 Receptors: These subtypes couple to Gαi/o proteins.[4][9][10] The Gαi subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] Simultaneously, the dissociated Gβγ subunit complex can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and an inhibitory effect, particularly in cardiac tissue.[5][12]

Experimental Protocols

Characterizing the antagonist activity of atropine involves standardized in vitro assays. The competitive radioligand binding assay is considered the gold standard for determining binding affinity (Ki).[13]

Objective: To determine the inhibition constant (Ki) of atropine for a specific muscarinic receptor subtype by measuring its ability to compete with a known radiolabeled antagonist.[13][14]

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing a single human muscarinic receptor subtype (M1-M5).[14][15]

-

Radioligand: A high-affinity muscarinic antagonist labeled with tritium, typically [³H]-N-methylscopolamine ([³H]-NMS).[14][15]

-

Test Compound: Atropine sulfate, serially diluted.

-

Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of unlabeled atropine or another high-affinity antagonist to saturate all receptors.[15][16]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with MgCl₂.[16]

-

Equipment: 96-well microplates, glass fiber filters, vacuum filtration manifold, liquid scintillation counter.[14]

Procedure:

-

Preparation: Thaw and dilute cell membranes to a predetermined optimal protein concentration in ice-cold assay buffer.[17] Prepare serial dilutions of atropine.

-

Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Incubation: Incubate the plate, typically for 60-120 minutes at a controlled temperature (e.g., 25-30°C), to allow the binding to reach equilibrium.[14][17]

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This separates the membrane-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.[17]

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[15]

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of atropine to generate a competition curve.

-

Fit the data using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[18]

-

Objective: To determine the functional potency (IC50) of atropine by measuring its ability to inhibit agonist-induced phosphoinositide (PI) hydrolysis.[8]

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human M3 receptor.

-

Agonist: A muscarinic agonist such as Carbachol (B1668302) (CCh).

-

Test Compound: Atropine sulfate, serially diluted.

-

Reagents: Medium containing [³H]-myo-inositol, stimulation buffer (e.g., HBSS with LiCl), cell lysis buffer, ion-exchange resin or columns.

Procedure:

-

Cell Culture and Labeling: Plate M3-expressing cells and allow them to attach. Incubate the cells overnight with medium containing [³H]-myo-inositol to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of atropine for a defined period (e.g., 30 minutes).

-

Stimulation: Add a fixed concentration of the agonist carbachol (typically an EC80 concentration) to all wells except the basal control. Incubate for a further period (e.g., 60 minutes) to stimulate PI hydrolysis. The inclusion of LiCl prevents the degradation of inositol monophosphates (IP₁).

-

Lysis and Extraction: Terminate the stimulation by aspirating the buffer and lysing the cells with a suitable buffer (e.g., ice-cold formic acid).

-

Separation: Separate the accumulated [³H]-inositol phosphates from free [³H]-inositol using anion-exchange chromatography.

-

Quantification: Quantify the radioactivity of the eluted inositol phosphate (B84403) fraction using liquid scintillation counting.

-

Data Analysis: Plot the response (CPM) against the log concentration of atropine. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for atropine's inhibition of the agonist response.

Conclusion

Atropine remains a cornerstone compound in pharmacology due to its well-characterized, potent, and non-selective competitive antagonism of muscarinic acetylcholine receptors. The quantitative data from binding and functional assays consistently demonstrate its high affinity across all five receptor subtypes. The experimental protocols detailed herein represent the standard methodologies for assessing such antagonist activity. A comprehensive understanding of atropine's interaction with mAChRs, from receptor binding to the blockade of downstream signaling, is fundamental for professionals engaged in cholinergic drug discovery and physiological research.

References

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]

- 4. Agonist-selective activation of individual G-proteins by muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 6. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetylcholine - Wikipedia [en.wikipedia.org]

- 11. Phosphorylation of the Gq/11-coupled m3-muscarinic receptor is involved in receptor activation of the ERK-1/2 mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gi/o-coupled muscarinic receptors co-localize with GIRK channel for efficient channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Atropine hydrochloride chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438) hydrochloride, a tropane (B1204802) alkaloid, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. It is the hydrochloride salt of atropine, a racemic mixture of dextro- and levo-hyoscyamine, with the pharmacologic activity primarily residing in the levo-isomer. This technical guide provides an in-depth overview of the chemical properties and structure of atropine hydrochloride, intended to serve as a valuable resource for professionals in research and drug development.

Chemical Structure and Identification

This compound possesses a distinctive bicyclic structure known as a tropane ring. The molecule is an ester of tropine (B42219) and tropic acid. The hydrochloride salt is formed by the reaction of atropine with hydrochloric acid.

Key Structural and Identification Details:

| Identifier | Value |

| IUPAC Name | [(1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2RS)-3-hydroxy-2-phenylpropanoate;hydrochloride[1] |

| Molecular Formula | C₁₇H₂₄ClNO₃[1] |

| Molecular Weight | 325.83 g/mol [1] |

| CAS Number | 55-48-1 (for atropine sulfate, often used interchangeably in literature); 51-55-8 (for atropine) |

| SMILES Notation | CN1[C@H]2CC[C@@H]1C--INVALID-LINK--OC(=O)C(CO)c3ccccc3.Cl |

| Stereochemistry | Atropine is a racemic mixture of (R)- and (S)-hyoscyamine. The tropine portion has a defined stereochemistry ((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol), while the tropic acid moiety is racemic. |

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, delivery, and pharmacokinetic profile.

| Property | Value |

| Melting Point | Approximately 190 °C (decomposes)[2] |

| Solubility | Water: Very soluble (1 g in <1 mL)[2] Ethanol: Freely soluble (1 g in 1-10 mL) Chloroform: Soluble (1 g in 10-30 mL) Ether: Slightly soluble (1 g in 100-1000 mL) |

| pKa | 9.8[2] |

| Appearance | White crystalline powder or colorless crystals.[3] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

| Spectroscopic Technique | Key Data |

| UV-Vis Spectroscopy | In methanol, atropine exhibits absorption maxima at approximately 252, 258, and 264 nm.[2] |

| Infrared (IR) Spectroscopy | Characteristic peaks include those for the ester carbonyl group (around 1730 cm⁻¹), hydroxyl group (broad band around 3400 cm⁻¹), and C-O stretching vibrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra show characteristic signals for the tropane ring, the phenyl group, and the ester and hydroxyl functionalities, confirming the molecular structure. |

Experimental Protocols

Determination of Melting Range

The melting range of this compound can be determined according to the United States Pharmacopeia (USP) General Chapter <741> "Melting Range or Temperature".[4][5][6][7][8]

Methodology (USP Class Ia):

-

Apparatus: A suitable melting range apparatus with a heated bath and a calibrated thermometer.

-

Sample Preparation: The this compound sample should be a fine, dry powder.

-

Procedure:

-

A small amount of the powdered sample is packed into a capillary tube to a height of 2.5-3.5 mm.[6]

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a rate of 1°C per minute.[7]

-

The temperature at which the substance begins to collapse or melt (onset point) and the temperature at which it is completely molten (clear point) are recorded as the melting range.[6]

-

Experimental workflow for determining the melting range of this compound.

Determination of Aqueous Solubility

The equilibrium solubility of this compound can be determined using the shake-flask method as outlined in the USP General Chapter <1236> "Solubility Measurements".[9][10][11][12][13]

Methodology (Shake-Flask Method):

-

Materials: this compound, purified water (or other relevant aqueous buffer), temperature-controlled shaker, filtration apparatus (e.g., 0.45 µm syringe filters), and a validated analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

Add an excess amount of this compound to a known volume of the aqueous medium in a sealed container.

-

Agitate the container in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Dilute the filtrate to a suitable concentration and quantify the amount of dissolved this compound using a validated analytical method.

-

Experimental workflow for determining the aqueous solubility of this compound.

Mechanism of Action: Signaling Pathways

This compound is a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs), of which there are five subtypes (M1-M5).[10] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine (ACh). By blocking these receptors, atropine inhibits the effects of the parasympathetic nervous system.[10]

The signaling pathways affected by atropine depend on the specific muscarinic receptor subtype being antagonized.

Antagonism of M1, M3, and M5 Receptors (Gq-coupled)

M1, M3, and M5 receptors are coupled to Gq proteins.[14] Activation of these receptors by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[1][15] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Atropine blocks these downstream effects by preventing the initial binding of acetylcholine to the receptor.

Atropine antagonism of Gq-coupled M1, M3, and M5 muscarinic receptor signaling.

Antagonism of M2 and M4 Receptors (Gi-coupled)

M2 and M4 receptors are coupled to Gi proteins.[14] When acetylcholine binds to these receptors, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the Gi protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane. Atropine prevents these inhibitory effects by blocking the initial binding of acetylcholine.

Atropine antagonism of Gi-coupled M2 and M4 muscarinic receptor signaling.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and mechanism of action of this compound. The tabulated data on its physicochemical and spectroscopic properties, along with standardized experimental protocols, offer a practical resource for laboratory work. The visualization of the signaling pathways involved in its mechanism of action provides a clear understanding of its pharmacological effects at the molecular level. This comprehensive information is intended to support the ongoing research and development efforts of scientists and professionals in the pharmaceutical field.

References

- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 4. uspbpep.com [uspbpep.com]

- 5. â©741⪠Melting Range or Temperature [doi.usp.org]

- 6. thinksrs.com [thinksrs.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. scribd.com [scribd.com]

- 9. Solubility Measurements | USP-NF [uspnf.com]

- 10. â©1236⪠Solubility Measurements [doi.usp.org]

- 11. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 12. biorelevant.com [biorelevant.com]

- 13. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]

- 14. Acetylcholine - Wikipedia [en.wikipedia.org]

- 15. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 16. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

Atropine Hydrochloride: A Technical Guide to Studying Parasympathetic Nervous System Blockade

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of atropine (B194438) hydrochloride as a pharmacological tool for the investigation of parasympathetic nervous system blockade. Atropine, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, serves as a cornerstone in both basic research and clinical studies for elucidating the physiological roles of the parasympathetic nervous system and for the development of novel therapeutics. This document details the mechanism of action, pharmacokinetics, and pharmacodynamics of atropine. It presents a compilation of quantitative data on its receptor binding affinities and physiological effects. Furthermore, this guide offers detailed experimental protocols for key in vitro and in vivo assays, alongside visualizations of critical signaling pathways and experimental workflows to aid in the design and execution of robust scientific investigations.

Introduction

The parasympathetic nervous system, a division of the autonomic nervous system, is integral to the regulation of a myriad of involuntary bodily functions, often summarized as "rest-and-digest" activities. These include the modulation of heart rate, glandular secretions, and smooth muscle contraction in various organs. The primary neurotransmitter of the parasympathetic system is acetylcholine (ACh), which exerts its effects through the activation of muscarinic and nicotinic receptors. Atropine hydrochloride, a tropane (B1204802) alkaloid derived from plants of the Solanaceae family, is a potent and widely utilized competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its ability to block the effects of ACh at these receptors makes it an invaluable tool for studying the physiological and pathological processes governed by parasympathetic tone. This guide will delve into the technical aspects of employing this compound for the systematic study of parasympathetic blockade.

Mechanism of Action

Atropine functions as a competitive, reversible antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] It binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. This competitive antagonism can be overcome by increasing the concentration of acetylcholine at the receptor site. By blocking mAChRs, atropine effectively inhibits the physiological responses to parasympathetic nerve stimulation.

The binding of acetylcholine to muscarinic receptors initiates a cascade of intracellular signaling events through the activation of G-proteins. M1, M3, and M5 receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and the modulation of ion channels. Atropine's blockade of these receptors prevents these downstream signaling events.

Mechanism of Atropine Action at Muscarinic Receptors.

Pharmacokinetics and Pharmacodynamics

A thorough understanding of the pharmacokinetic and pharmacodynamic properties of atropine is crucial for the design and interpretation of experimental studies.

Pharmacokinetics: Atropine is rapidly absorbed following oral and intramuscular administration, and it readily crosses the blood-brain barrier. The drug is metabolized in the liver, primarily through enzymatic hydrolysis, and is excreted in the urine both as metabolites and as unchanged drug. The elimination half-life of atropine is approximately 2 to 4 hours.

Pharmacodynamics: The effects of atropine are dose-dependent and vary across different organ systems. At low doses, atropine can cause a paradoxical slowing of the heart rate, which is thought to be due to a central vagal stimulatory effect. As the dose increases, the peripheral blockade of muscarinic receptors predominates, leading to tachycardia, mydriasis (pupil dilation), cycloplegia (paralysis of accommodation), decreased salivation and other secretions, and relaxation of smooth muscle in the gastrointestinal and urinary tracts.

Quantitative Data

The following tables summarize key quantitative data for this compound, providing a valuable reference for experimental design.

Table 1: Binding Affinity (Ki) and IC50 of Atropine for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM)[2] | IC50 (nM)[3] |

| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 |

| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 |

| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 |

| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 |

| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 |

Table 2: Dose-Response of Atropine on Heart Rate in Humans

| Dose | Effect on Heart Rate | Reference |

| < 0.5 mg | Paradoxical bradycardia may occur | [4] |

| 0.5 - 1.0 mg | Increased heart rate | [4] |

| 0.04 mg/kg IV | Effective parasympathetic blockade for at least 1 hour | [5] |

Table 3: Effect of Atropine on Salivary Flow in Humans

| Administration Route | Dose | Reduction in Salivary Flow | Reference |

| Sublingual | 0.01 mg/kg | 80.3% (unstimulated), 79.4% (stimulated) over 90 mins | [6] |

| Oral | 0.6 mg | ~69% | [7] |

Table 4: Effect of Atropine on Pupil Diameter in Humans

| Administration Route | Dose | Peak Dilation | Reference |

| Topical (eye drops) | 0.01% | Increase of 0.54 ± 0.67 mm (photopic) | [8] |

| Intravenous | 2 mg | Significant dilation immediately post-bolus | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study parasympathetic nervous system blockade.

In Vitro: Isolated Smooth Muscle Contraction Assay (e.g., Guinea Pig Ileum)

This assay is a classic method to study the effects of agonists and antagonists on smooth muscle contractility.

Objective: To determine the potency of atropine as a competitive antagonist of acetylcholine-induced contractions in isolated guinea pig ileum.

Materials:

-

Guinea pig ileum

-

Organ bath apparatus with a force transducer

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

Carbogen (B8564812) gas (95% O2, 5% CO2)

-

Acetylcholine chloride stock solution

-

This compound stock solution

Procedure:

-

Sacrifice a guinea pig and isolate a segment of the ileum.

-

Suspend the ileum segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[10]

-

Allow the tissue to equilibrate for at least 30 minutes, with periodic washing.[11]

-

Record a baseline of spontaneous contractions.

-

Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of acetylcholine to the organ bath and recording the resulting contractions.[1]

-

Wash the tissue thoroughly to return to baseline.

-

Incubate the tissue with a known concentration of atropine for a predetermined time (e.g., 20-30 minutes).[11]

-

In the continued presence of atropine, generate a second cumulative concentration-response curve for acetylcholine.

-

Repeat steps 6-8 with increasing concentrations of atropine.

Data Analysis:

-

Plot the log concentration of acetylcholine against the contractile response (as a percentage of the maximum response) for each condition (with and without atropine).

-

The parallel rightward shift of the acetylcholine concentration-response curve in the presence of atropine is indicative of competitive antagonism.[12]

-

Calculate the pA2 value from a Schild plot to quantify the potency of atropine.

Workflow for Isolated Smooth Muscle Contraction Assay.

In Vivo: Vagal Blockade and Heart Rate in Rodents

This protocol allows for the in vivo assessment of parasympathetic control of heart rate.

Objective: To determine the effect of atropine-induced vagal blockade on heart rate in an anesthetized rat.

Materials:

-

Male Sprague-Dawley rats (or other suitable strain)

-

Anesthetic (e.g., urethane (B1682113) or isoflurane)

-

Surgical instruments

-

ECG recording equipment

-

Intravenous or intraperitoneal injection supplies

-

This compound solution

Procedure:

-

Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

-

Place the animal in a supine position and insert ECG electrodes to monitor heart rate.

-

Allow the animal to stabilize and record a baseline heart rate for at least 15-30 minutes.

-

Administer a saline vehicle control injection (intravenously or intraperitoneally) and continue to monitor heart rate.

-

After a suitable washout period, administer a dose of this compound (e.g., 0.5-1 mg/kg).[13]

-

Continuously record the heart rate for at least 60 minutes post-atropine administration to observe the full effect and duration of the blockade.

-

Different doses of atropine can be tested in separate groups of animals to establish a dose-response relationship.

Data Analysis:

-

Calculate the mean heart rate during the baseline, vehicle control, and post-atropine periods.

-

Express the change in heart rate as an absolute change or a percentage change from baseline.

-

Compare the heart rate changes between the control and atropine-treated groups using appropriate statistical tests.

In Vivo: Sham Feeding in Rodents

Sham feeding is a technique used to study the cephalic phase of digestion and the role of the parasympathetic nervous system in this process.

Objective: To investigate the effect of atropine on the intake of a palatable solution during sham feeding in rats.

Materials:

-

Rats with surgically implanted gastric cannulas

-

Sham feeding apparatus

-

Palatable solution (e.g., sucrose (B13894) solution)

-

Atropine methyl nitrate (B79036) (a peripherally acting derivative of atropine) or this compound

-

Saline solution

Procedure:

-

Acclimate the rats with gastric cannulas to the sham feeding procedure.

-

On the test day, open the gastric cannula to allow any ingested fluid to drain out, preventing gastric filling and post-ingestive feedback.

-

Administer an intraperitoneal injection of either atropine methyl nitrate (e.g., 1 or 5 mg/kg) or saline 30 minutes prior to the sham feeding session.[14]

-

Present the palatable solution to the rats and measure the volume consumed over a set period (e.g., 30-60 minutes).

Data Analysis:

-

Compare the volume of solution consumed between the saline-treated and atropine-treated groups.

-

A significant reduction in intake in the atropine group suggests that parasympathetic activation is important for the motivation to consume palatable foods during the cephalic phase.[15]

Conclusion

This compound remains an indispensable pharmacological agent for the study of the parasympathetic nervous system. Its well-characterized mechanism of action as a non-selective muscarinic antagonist, coupled with a wealth of available quantitative data, provides a solid foundation for its use in a wide range of experimental paradigms. The detailed protocols provided in this guide offer a starting point for researchers to design and execute rigorous studies to further unravel the complexities of parasympathetic control in health and disease. Careful consideration of the dose-dependent effects and pharmacokinetic properties of atropine is paramount for the accurate interpretation of experimental findings. As research in this field continues to evolve, the principles and methodologies outlined herein will continue to be of significant value to the scientific community.

References

- 1. scribd.com [scribd.com]

- 2. benchchem.com [benchchem.com]

- 3. apexbt.com [apexbt.com]

- 4. Atropine-edrophonium mixture: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. idexx.com [idexx.com]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. Pharmacokinetics and Effects on Saliva Flow of Sublingual and Oral Atropine in Clozapine-Treated and Healthy Adults: An Interventional Cross-Over Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of low-dose atropine eyedrops on pupil metrics: results after half a year of treatment and cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The impact of intravenous atropine bolus on eye pupil diameter in patients undergoing cardioneuroablation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 11. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjptsimlab.com [rjptsimlab.com]

- 13. Effect of atropine or atenolol on cardiovascular responses to novelty stress in freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A comparison of the effects of atropine on real-feeding and sham-feeding of sucrose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Atropine methyl nitrate inhibits sham feeding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Central and Peripheral Effects of Atropine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropine (B194438), a tropane (B1204802) alkaloid derived from plants of the Solanaceae family, is a potent, non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its ability to block the parasympathetic nervous system's "rest and digest" functions leads to a wide array of both central and peripheral physiological effects.[1][2] This technical guide provides a comprehensive overview of the pharmacology of atropine, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its diverse effects on various organ systems. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding of this clinically significant compound.

Mechanism of Action

Atropine exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to its muscarinic receptors (M1, M2, M3, M4, and M5).[1][3] This antagonism prevents the conformational changes in the G-protein coupled receptors that are necessary to initiate downstream signaling cascades.[4] The physiological response to atropine is therefore the inhibition of parasympathetic nerve stimulation.

Muscarinic Receptor Subtypes and Signaling Pathways

The five subtypes of muscarinic receptors are distributed differently throughout the body and are coupled to distinct G-protein signaling pathways, which accounts for the varied effects of atropine.

-

M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins.[3] Upon activation by acetylcholine, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][5] This pathway is crucial for smooth muscle contraction, glandular secretion, and certain central nervous system functions.[3][6]

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[4][7] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][7] The βγ-subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and a reduction in cellular excitability.[7] This is the primary mechanism for the negative chronotropic and dromotropic effects of acetylcholine on the heart.[8]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of atropine vary depending on the route of administration.

Absorption

Atropine is rapidly absorbed following intravenous (IV), intramuscular (IM), and sublingual administration.[9][10] Oral absorption is also efficient, though the first-pass metabolism in the liver can reduce bioavailability.[11]

Distribution

Atropine is widely distributed throughout the body and readily crosses the blood-brain barrier, allowing it to exert effects on the central nervous system.[2][9] It also crosses the placental barrier.[9]

Metabolism and Excretion

Atropine is primarily metabolized in the liver via enzymatic hydrolysis.[9] A significant portion of the drug (13-50%) is excreted unchanged in the urine.[9] The plasma half-life of atropine is typically around 2 to 4 hours.[12]

Quantitative Data on Atropine's Effects

The following tables summarize key quantitative data regarding the pharmacokinetic and pharmacodynamic effects of atropine.

Table 1: Pharmacokinetic Parameters of Atropine

| Route of Administration | Dose | Cmax (ng/mL) | Tmax (minutes) | t1/2 (hours) | AUC (ng·h/mL) |

| Intramuscular (IM) | 1.67 mg | 9.6 ± 1.5 | 3 | 3.0 ± 0.9 (adults) | - |

| Sublingual Solution | 0.6 mg | 1.11 ± 0.99 | 130.8 ± 35.4 | ~2.5 | 2.98 ± 0.73 |

| Sublingual Solution | 1.2 mg | 1.76 ± 0.62 | 114 ± 42.6 | ~2.5 | 8.58 ± 1.66 |

| Oral Tablet | 0.6 mg | - | - | ~2.5 | 4.65 ± 1.29 |

Table 2: Dose-Dependent Effects of Atropine on Salivary Flow

| Route of Administration | Dose | Mean Reduction in Saliva Secretion |

| Sublingual Solution | 0.6 mg | 40% |

| Oral Tablet | 0.6 mg | 69% |

| Sublingual Solution | 1.2 mg | 79% |

Table 3: Dose-Dependent Effects of Atropine on Heart Rate in Anesthetized Patients (IV Administration)

| Anesthetic Technique | Dose (mg/kg) | Mean Heart Rate Increase (beats/min) |

| Halothane | 0.01 | 37 ± 11 |

| Narcotic | 0.01 | 34 ± 12 |

| Enflurane | 0.01 | 25 ± 10 |

| Cervical Epidural | 0.01 | 19 ± 12 |

| Lumbar Epidural | 0.01 | 22 ± 8 |

Data compiled from[14]

Central and Peripheral Effects of Atropine

Peripheral Effects

The peripheral effects of atropine are a direct result of its antagonism of muscarinic receptors on various organs and tissues.

-

Cardiovascular System: Atropine blocks the M2 receptors in the sinoatrial (SA) and atrioventricular (AV) nodes of the heart, antagonizing the vagal tone.[8] This leads to an increase in heart rate (tachycardia) and enhanced AV conduction.[8] At very low doses, a paradoxical transient bradycardia may be observed, which is thought to be due to a central vagotonic effect or blockade of presynaptic M2 autoreceptors that inhibit acetylcholine release.[15][16]

-

Glandular Secretions: Atropine significantly reduces secretions from salivary, lacrimal, bronchial, and sweat glands by blocking M3 receptors.[6][11] This leads to common side effects such as dry mouth, dry eyes, and reduced sweating.

-

Gastrointestinal Tract: By blocking M3 receptors in the smooth muscle of the gastrointestinal tract, atropine reduces motility and tone, leading to delayed gastric emptying and constipation.[2]

-

Respiratory System: Atropine causes bronchodilation and reduces bronchial secretions by antagonizing M3 receptors in the airway smooth muscle and glands.[17]

-

Ocular System: Topical or systemic administration of atropine blocks M3 receptors in the circular pupillary sphincter muscle and the ciliary muscle of the eye.[1] This results in mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).[1]

-

Urinary System: Atropine can cause urinary retention by relaxing the detrusor muscle and contracting the trigone and sphincter of the bladder.

Central Effects

Due to its ability to cross the blood-brain barrier, atropine can exert significant effects on the central nervous system, primarily through the blockade of M1 receptors.[18]

-

Cognitive and Psychomotor Effects: At therapeutic doses, atropine can cause mild restlessness, confusion, and short-term memory impairment.[2] Higher doses can lead to more pronounced central effects, including delirium, hallucinations, and coma.[2]

-

Motor Control: Studies in animal models have shown that atropine can disrupt motor control in a dose-dependent manner, an effect that appears to be centrally mediated.[19]

-

Vagal Nuclei Stimulation: Atropine has been shown to have a stimulating effect on central vagal efferent activity, which can contribute to the complex cardiovascular responses observed.[20]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of atropine's effects. Below are outlines of key experimental protocols.

In Vivo Assessment of Atropine's Effect on Heart Rate

-

Animal Model: Anesthetized dogs or rodents are commonly used.

-

Procedure:

-

Anesthetize the animal with an appropriate agent (e.g., chloralose-urethane).

-

Insert an intravenous catheter for drug administration and a separate catheter for blood pressure monitoring.

-

Record baseline electrocardiogram (ECG) and heart rate for a stable period.

-

Administer atropine sulfate (B86663) intravenously at various doses.

-

Continuously record the ECG and heart rate for a specified period after each dose to determine the dose-response relationship.[21]

-

-

Data Analysis: Analyze the change in heart rate from baseline at each dose to determine the chronotropic effect of atropine.

Quantification of Atropine's Effect on Salivary Secretion

-

Human or Animal Model: Can be performed in healthy volunteers or animal models.

-

Procedure:

-

Collect baseline saliva for a set period using a pre-weighed cotton roll or a direct collection device.

-

Administer atropine via the desired route (e.g., sublingual, oral, intravenous).

-

Collect saliva at specified time intervals after drug administration using the same method.

-

-

Data Analysis: Determine the weight or volume of saliva collected at each time point and calculate the percentage reduction in salivary flow from baseline.[13]

Assessment of Central Effects of Atropine in Animal Models

-

Animal Model: Rhesus monkeys or rodents are often used.

-

Procedure (Example: Force Lever Performance):

-

Train the animal to perform a specific motor task (e.g., pressing a lever with a certain force for a reward).

-

Once the performance is stable, administer atropine sulfate or a peripherally restricted analog like atropine methylnitrate (as a control) at various doses.

-

Measure the animal's performance on the task after drug administration.

-

-

Data Analysis: Compare the performance after atropine administration to baseline and to the control group to determine the centrally mediated effects on motor control.[19]

Visualizations of Signaling Pathways and Experimental Workflows

Caption: M1/M3/M5 Muscarinic Receptor Signaling Pathway.

Caption: M2/M4 Muscarinic Receptor Signaling Pathway.

Caption: Experimental Workflow for Heart Rate Assessment.

Conclusion

Atropine remains a cornerstone in both clinical practice and pharmacological research due to its profound and diverse effects on the autonomic nervous system. A thorough understanding of its central and peripheral actions, underpinned by its non-selective antagonism of muscarinic acetylcholine receptors, is essential for its safe and effective use. This technical guide has provided a detailed overview of atropine's pharmacology, supported by quantitative data, experimental protocols, and visual aids. It is anticipated that this resource will be valuable for researchers and drug development professionals in their ongoing efforts to explore the therapeutic potential and mitigate the adverse effects of atropine and other antimuscarinic agents.

References

- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. mdpi.com [mdpi.com]

- 5. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 7. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 8. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 11. droracle.ai [droracle.ai]

- 12. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and Effects on Saliva Flow of Sublingual and Oral Atropine in Clozapine-Treated and Healthy Adults: An Interventional Cross-Over Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heart rate response to atropine in humans anaesthetized with five different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Three distinct muscarinic signalling pathways for cationic channel activation in mouse gut smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. atsjournals.org [atsjournals.org]

- 18. Comparison of central nervous system and peripheral pharmacodynamics to atropine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A comparison of the central and peripheral effects of atropine on force lever performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Opposing central and peripheral effects of atropine on parasympathetic cardiac control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

Understanding the anticholinergic properties of atropine in vitro

An In-depth Technical Guide to the Anticholinergic Properties of Atropine (B194438) In Vitro

Audience: Researchers, scientists, and drug development professionals.

Abstract

Atropine, a tropane (B1204802) alkaloid derived from plants of the Solanaceae family, is a prototypical anticholinergic agent.[1][2] Its primary mechanism of action is the competitive, reversible antagonism of acetylcholine (B1216132) at muscarinic receptors.[3][4][5] This technical guide provides a comprehensive in vitro characterization of atropine's anticholinergic properties. It details the quantitative pharmacology of atropine, including its binding affinities and functional antagonist potencies across muscarinic receptor subtypes. Furthermore, this document outlines the detailed experimental protocols for key in vitro assays used to quantify these properties and provides visual representations of its mechanism of action and associated experimental workflows.

Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

Atropine exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic acetylcholine receptors (mAChRs).[4][6] As a non-selective antagonist, atropine exhibits high affinity for all five subtypes of mAChRs (M1-M5) without significant differentiation.[2][7][8] These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions.[7]

-

M1, M3, and M5 receptors typically couple through Gq/11 proteins. Agonist binding activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 receptors couple through Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[9] They can also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

Atropine, by occupying the orthosteric binding site on these receptors, prevents ACh from initiating these downstream signaling cascades.[10]

Quantitative Pharmacological Data

The anticholinergic activity of atropine is quantitatively defined by its high affinity for mAChRs. The following tables summarize key data from in vitro pharmacological studies.

Table 1: Muscarinic Receptor Binding Affinities of Atropine

This table presents the equilibrium dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50) of atropine for the five human muscarinic receptor subtypes. Lower values indicate higher binding potency.

| Receptor Subtype | Ki (nM) | IC50 (nM) |

| M1 | 0.77 ± 0.43 to 1.27 ± 0.36[10] | 2.22 ± 0.60[10] |

| M2 | 1.38 to 3.24 ± 1.16[8][10] | 4.32 ± 1.63[10] |

| M3 | 1.0 to 2.21 ± 0.53[8][10] | 4.16 ± 1.04[10] |

| M4 | 1.0 to 2.38 ± 1.07[8][10] | 2.38 ± 1.07[10] |

| M5 | 1.0 to 3.39 ± 1.16[8][10] | 3.39 ± 1.16[10] |

| Note: Values are compiled from multiple sources and represent a typical range. Experimental conditions can influence these values. |

Table 2: Functional Antagonism of Atropine (pA₂ values)

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[1] It is a measure of a competitive antagonist's potency in a functional assay. A Schild plot slope of approximately 1 is indicative of competitive antagonism.[1][11]

| Agonist | Experimental Model | pA₂ Value | Schild Slope |

| Acetylcholine | Human Umbilical Vein | 9.75[12] | 0.94 ± 0.30[12] |

| Carbachol (B1668302) | Guinea Pig Ileum | 8.9[11][13] | ~1.0[11] |

| Bethanechol | Guinea Pig Gastric Fundus | 8.16[11][14] | ~1.0[11] |

| Bethanechol | Guinea Pig Gastric Smooth Muscle | 8.52[11][14] | ~1.0[11] |

| Bethanechol | Guinea Pig Atria | >8.52 (Higher affinity than fundus)[15] | ~1.0[15] |

| Note: The pA₂ value is a widely accepted measure for quantifying competitive antagonism.[16] |

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the anticholinergic properties of atropine.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a non-labeled antagonist (atropine) by measuring its ability to displace a radiolabeled ligand from muscarinic receptors.[7][8]

Principle: This assay measures the competition between unlabeled atropine and a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) for binding to mAChRs in a membrane preparation. The concentration of atropine that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be converted to the Ki value.[7]

Materials:

-

Membrane Preparation: Homogenized tissue or cell membranes expressing the target muscarinic receptor subtype (e.g., from rat brain or CHO/HEK cells).[17][18]

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) is a commonly used non-selective muscarinic antagonist.[7]

-

Test Compound: Atropine, serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of unlabeled atropine or another muscarinic antagonist.[17]

-

Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4.[18]

-

Equipment: 96-well plates, cell harvester for rapid filtration, glass fiber filters (e.g., GF/C), and a liquid scintillation counter.[7][17]

Procedure:

-

Assay Setup: In a 96-well plate, add the following components in triplicate: assay buffer, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of unlabeled antagonist (for non-specific binding), or varying concentrations of atropine.[19]

-

Initiate Reaction: Add the membrane preparation (typically 50-100 µg protein) to each well to start the binding reaction.[17]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[17][18]

-

Termination and Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[17]

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[17]

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[7][17]

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the atropine concentration.

-

Use non-linear regression to fit a sigmoidal curve to the data and determine the IC50 value.[7]

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Isolated Tissue Bath Experiments and Schild Analysis

Objective: To determine the functional potency (pA₂) of atropine as a competitive antagonist in an ex vivo tissue preparation.

Principle: This method involves generating a concentration-response curve (CRC) for a muscarinic agonist (e.g., acetylcholine, carbachol) on an isolated smooth muscle preparation (e.g., guinea pig ileum, rat duodenum).[20][21] The experiment is then repeated in the presence of fixed concentrations of atropine. A competitive antagonist like atropine will cause a parallel, rightward shift in the agonist's CRC without reducing the maximal response.[12][22] The magnitude of this shift is used to calculate the pA₂ value via a Schild plot.[11]

Materials:

-

Isolated Tissue: A section of smooth muscle rich in muscarinic receptors, such as rat or guinea pig ileum, colon, or bladder.[20][23][24]

-

Organ Bath: A temperature-controlled (e.g., 34-37°C) chamber containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).[20][23]

-

Isometric Force Transducer: To measure tissue contraction.

-

Agonist: Acetylcholine or a more stable analog like carbachol or bethanechol.[14][21]

-

Antagonist: Atropine.

Procedure:

-

Tissue Preparation: Sacrifice the animal, dissect the desired tissue, and mount a segment in the organ bath under a small initial tension (e.g., 0.5-1 g).[20][23]

-

Equilibration: Allow the tissue to equilibrate for a set period (e.g., 30-60 minutes), with regular washes with fresh physiological salt solution.[20][22]

-

Control Agonist CRC: Generate a cumulative concentration-response curve for the agonist. Add increasing concentrations of the agonist to the bath, allowing the response to stabilize at each concentration until a maximal contraction is achieved.

-

Washout: Thoroughly wash the tissue to remove the agonist and allow it to return to its baseline resting tension.

-

Antagonist Incubation: Add a known, fixed concentration of atropine to the bath and allow it to incubate with the tissue for a set period (e.g., 30 minutes) to ensure equilibrium is reached.[1][20]

-

Second Agonist CRC: In the continued presence of atropine, generate a second cumulative CRC for the agonist.

-

Repeat: Repeat steps 4-6 with at least two other concentrations of atropine.

Data Analysis (Schild Plot):

-

Calculate EC₅₀: Determine the agonist concentration that produces 50% of the maximal response (EC₅₀) for each curve (control and in the presence of each atropine concentration).

-

Calculate Dose Ratio (DR): For each concentration of atropine used, calculate the dose ratio using the formula: DR = (EC₅₀ of agonist in presence of antagonist) / (EC₅₀ of agonist in absence of antagonist)

-

Construct Schild Plot: Plot log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of atropine (-log[Atropine]) on the x-axis.

-

Determine pA₂ and Slope: Perform a linear regression on the plotted points. The x-intercept of the regression line is the pA₂ value. The slope of the line should be approximately 1 for a competitive antagonist.[1][25]

Conclusion

The in vitro anticholinergic properties of atropine are well-characterized, defining its role as a potent, non-selective, and competitive antagonist of all five muscarinic acetylcholine receptor subtypes. The quantitative data derived from radioligand binding assays (Ki values) and functional isolated tissue experiments (pA₂ values) consistently demonstrate its high affinity and competitive mechanism of action. The experimental protocols detailed in this guide represent the foundational methodologies for assessing and quantifying the anticholinergic activity of atropine and other related compounds, providing essential data for pharmacological research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Atropine - Wikipedia [en.wikipedia.org]

- 3. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. nursingcenter.com [nursingcenter.com]

- 5. mnba-journal.com [mnba-journal.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 10. apexbt.com [apexbt.com]

- 11. benchchem.com [benchchem.com]

- 12. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A quantitative study of the effects of some muscarinic antagonists on the guinea-pig olfactory cortex slice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative study of pA2 values of pirenzepine and atropine for guinea-pig gastric fundus and gastric smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ias.ac.in [ias.ac.in]

- 17. benchchem.com [benchchem.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. benchchem.com [benchchem.com]

- 20. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. rjptsimlab.com [rjptsimlab.com]

- 23. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]

- 24. In vitro examination of potentized atropine sulfate dilutions on the contractility of the isolated rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Measurement of pharmacological antagonism produced by atropine in bronchi of normal and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Pharmacological Use of Atropine: From Ancient Poison to Modern Research Tool

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438), a tropane (B1204802) alkaloid, holds a significant place in the annals of pharmacology.[1] Extracted primarily from plants of the Solanaceae family, such as Deadly Nightshade (Atropa belladonna), jimsonweed (Datura stramonium), and mandrake (Mandragora officinarum), its journey spans from ancient cosmetic and poisonous applications to a cornerstone antagonist in autonomic nervous system research.[1][2][3] The name Atropa belladonna itself hints at its storied past: "Atropos," one of the three Fates in Greek mythology who cuts the thread of life, and "belladonna," Italian for "beautiful woman," alluding to its cosmetic use to dilate pupils.[4][5] This document provides a technical overview of atropine's historical role in pharmacological research, detailing its discovery, the elucidation of its mechanism of action, key experimental protocols, and the quantitative data that established its pharmacological profile.

Discovery and Isolation: Unveiling the Active Principle

The medicinal and toxic properties of belladonna preparations were known for centuries, used by ancient Hindus and Romans for various purposes, including anesthesia, often in combination with opium.[2][3][4] Cleopatra famously used extracts from Egyptian henbane to dilate her pupils for cosmetic effect in the 1st Century B.C.[2][4][5] However, the scientific investigation into its active component began much later.

The German chemist Friedlieb Ferdinand Runge was among the first to systematically study the mydriatic (pupil-dilating) effects of belladonna extracts in the early 19th century.[3][4][5][6] The pivotal breakthrough came in 1831 when the German pharmacist Heinrich F. G. Mein successfully isolated the active substance in a pure crystalline form, which he named atropine.[2][3][4][5] Nearly seven decades later, in 1901, the German chemist Richard Willstätter achieved the first total synthesis of atropine, a landmark achievement in organic chemistry that confirmed its structure.[3][4][5]

Early Pharmacological Investigations: Elucidating the Mechanism of Action

With pure atropine available, researchers could move beyond describing the effects of crude plant extracts to precisely investigating its physiological actions. These early experiments were fundamental in shaping our understanding of the autonomic nervous system.

Two key 19th-century studies laid the groundwork for identifying atropine's mechanism:

-

1867: Bezold and Bloebaum demonstrated that atropine could block the cardiac slowing effect of vagal nerve stimulation.[4][5] This was a critical observation, suggesting that atropine interfered with the neural control of the heart.

-

1872: Heidenhain showed that atropine prevented the salivary secretion typically produced by stimulating the chorda tympani, a nerve that innervates the salivary glands.[2][4][5]

These experiments collectively indicated that atropine acted as an antagonist at the junction between certain nerves and their effector organs (heart, glands). It was later understood that these were the sites of what we now call the parasympathetic nervous system. Atropine became an indispensable tool for pharmacologically dissecting the actions of this branch of the autonomic nervous system.[7]

The Muscarinic Acetylcholine (B1216132) Receptor: Atropine's Molecular Target

The effects observed by Bezold, Heidenhain, and others were eventually explained by the discovery of neurotransmitters and their receptors. Acetylcholine (ACh) was identified as the key neurotransmitter of the parasympathetic nervous system.[8] Its actions were found to be mediated by two main classes of receptors, named after the alkaloids that selectively activated them: muscarinic and nicotinic receptors.[9][10]

Atropine was found to be a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs) .[10][11][12][13] It physically binds to these receptors, preventing acetylcholine from binding and initiating a cellular response.[8] This blockade of parasympathetic signaling explains the wide range of atropine's effects: increased heart rate, decreased secretions, relaxation of smooth muscle, and pupil dilation.[7]

Molecular cloning has since identified five subtypes of muscarinic receptors (M1-M5), which are G protein-coupled receptors (GPCRs).[9][13] Atropine exhibits high affinity for all five subtypes, hence its classification as "non-selective."[13]

Historical Experimental Protocols

The following are detailed methodologies representative of the foundational experiments that characterized atropine's pharmacological action.

Protocol 1: Isolation of Atropine from Atropa belladonna (Acid-Base Extraction)

This protocol is based on the classic acid-base extraction principles used for isolating alkaloids from plant matter.[14]

-

Preparation of Plant Material: 100g of dried, powdered Atropa belladonna leaves are placed in a large flask.

-

Acidification: A solution of 5% sulfuric acid in 500 mL of ethanol (B145695) is added to the flask. The acidic solution protonates the atropine alkaloid, forming a water/ethanol-soluble salt.

-

Extraction: The mixture is refluxed for 2 hours to ensure complete extraction of the alkaloid salts. The mixture is then cooled and filtered to remove the solid plant material.

-

Solvent Removal: The ethanol is removed from the filtrate using a rotary evaporator, leaving an acidic aqueous solution.

-

Basification: The aqueous solution is cooled in an ice bath and slowly basified by adding a 20% sodium hydroxide (B78521) solution until the pH is approximately 10. This deprotonates the atropine salt, converting it back to its free base form, which is poorly soluble in water but soluble in organic solvents.

-

Liquid-Liquid Extraction: The basic aqueous solution is transferred to a separatory funnel, and 100 mL of diethyl ether is added. The funnel is shaken vigorously and allowed to settle. The top organic layer, containing the dissolved atropine free base, is collected. This extraction is repeated two more times with fresh diethyl ether.

-

Purification and Crystallization: The combined ether extracts are dried over anhydrous sodium sulfate (B86663) and then filtered. The ether is evaporated, yielding crude atropine. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield white crystalline atropine.[14]

Protocol 2: Demonstration of Vagal Blockade in a Frog Heart Preparation (after Bezold & Bloebaum, 1867)

This protocol describes a classic physiology experiment to demonstrate the effect of atropine on vagal control of the heart.

-

Animal Preparation: A frog is pithed to destroy the central nervous system while leaving the peripheral nerves and heart intact. The frog is secured to a dissection board, and the heart is exposed.

-

Heart Rate Measurement: A fine hook is attached to the apex of the ventricle and connected via a thread to a kymograph or modern force transducer to record the heart rate and force of contraction. A baseline heart rate is recorded for 5 minutes.

-

Vagus Nerve Stimulation: The vagus nerve is carefully isolated. A stimulating electrode is placed on the nerve. The nerve is stimulated with a low-frequency electrical pulse (e.g., 5 Hz, 1 ms (B15284909) duration, 2 V) for 30 seconds. A profound bradycardia (slowing of the heart rate) or complete cardiac arrest should be observed and recorded. The heart rate is allowed to return to baseline.

-

Atropine Administration: A solution of atropine sulfate (e.g., 1 mg/mL) is applied directly to the surface of the heart (e.g., 0.1 mL). The heart is allowed to stabilize for 10 minutes. An increase in the baseline heart rate may be observed due to the blockade of endogenous vagal tone.

-

Post-Atropine Vagal Stimulation: The vagus nerve is stimulated again using the exact same parameters as in Step 3.

-

Observation: The previously observed bradycardia or cardiac arrest is significantly attenuated or completely absent, demonstrating that atropine has blocked the effect of vagal nerve stimulation on the heart.

Quantitative Data from Pharmacological Research

The following tables summarize key quantitative data for atropine, established through decades of research that began with the foundational studies.

Table 1: Receptor Binding and Pharmacokinetic Properties

| Parameter | Value | Description | Source |

| Receptor Affinity (Ki) | 0.4 - 0.7 nM | Binding affinity for human muscarinic acetylcholine receptor subtypes (M1-M5). | [13] |

| Plasma Half-Life | ~2.5 hours | The time required for the plasma concentration of atropine to reduce by half. | [5][12] |

| Plasma Protein Binding | up to 50% | The fraction of atropine in the blood that is bound to plasma proteins. | [5] |

| Metabolism | Enzymatic hydrolysis | Primarily metabolized in the liver into metabolites like atropin-n-oxide and noratropine. | [12] |

| Excretion | Urine | Approximately 13% to 50% of a dose is excreted unchanged in the urine. | [12] |

Table 2: Data from Early Human and Clinical Research

| Study Type | Atropine Dose/Concentration | Key Finding | Source |

| Cognitive Performance | 1.5, 3.0, 6.0 mg/70 kg (IM) | Dose-dependent increase in errors and decrease in response rates in cognitive tasks. Effects peaked at 3-5 hours and resolved by 9 hours. | [15] |

| Psychoactivity | 2 or 4 mg/70 kg (IM) | Produced significant discriminable subjective effects and sedative-like effects, but had low abuse potential. | [16] |

| Early Myopia Control (ATOM 1 Study) | 1.0% topical solution | Myopia progression was -0.28 D in the treated eye vs. -1.20 D in the placebo eye over 2 years (a ~77% reduction). | [17] |

| Low-Dose Myopia Control (LAMP Study) | 0.05%, 0.025%, 0.01% topical | All concentrations were effective vs. placebo, with a dose-dependent response. 0.05% showed the best efficacy-to-side-effect profile. | [18] |

| Organophosphate Poisoning Antidote | 2 mg IM (initial adult dose) | Standard initial dose for treating moderate symptoms of nerve agent or pesticide poisoning. | [7] |

Conclusion: An Enduring Legacy in Pharmacology

The history of atropine is intrinsically linked to the history of pharmacology itself. From its origins as a mysterious plant extract, its isolation and characterization provided researchers with a powerful molecular probe. The early experiments with atropine were instrumental in uncovering the existence and function of the parasympathetic nervous system and the concept of chemical neurotransmission. Its role as a competitive antagonist at muscarinic receptors has made it an invaluable tool in basic research for decades, allowing for the pharmacological dissection of cholinergic pathways. Today, atropine remains an essential medicine for treating bradycardia and organophosphate poisoning and continues to be an active area of research, particularly in the management of myopia progression. Its journey from a "beautiful woman's" cosmetic to a life-saving drug and research tool underscores the profound impact of natural products on the development of modern medicine and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. eyemuseum.ranzco.edu [eyemuseum.ranzco.edu]

- 3. Atropine - Wikipedia [en.wikipedia.org]

- 4. eajem.com [eajem.com]

- 5. biomedpharmajournal.org [biomedpharmajournal.org]

- 6. scribd.com [scribd.com]

- 7. Atropine Sulfate - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 8. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 10. Acetylcholine - Wikipedia [en.wikipedia.org]

- 11. reviewofmm.com [reviewofmm.com]

- 12. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. firsthope.co.in [firsthope.co.in]

- 15. Effects of atropine on the repeated acquisition and performance of response sequences in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Psychoactivity of atropine in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. The Latest and Greatest Research on Atropine | Myopia Profile [myopiaprofile.com]

Methodological & Application

Application Notes and Protocols for Atropine Hydrochloride Solution Preparation in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine (B194438), a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, is a critical tool in biomedical research, particularly in in vivo studies, for its ability to inhibit the effects of the parasympathetic nervous system.[1][2] Proper preparation of atropine hydrochloride solutions is paramount to ensure experimental accuracy, reproducibility, and animal welfare. These application notes provide detailed protocols for the preparation, storage, and administration of this compound solutions for in vivo research applications.

Physicochemical Properties and Solubility

This compound's solubility is dependent on the solvent, temperature, and pH. The hydrochloride salt form generally enhances its aqueous solubility compared to the free base.

Table 1: Solubility of Atropine and its Salts in Various Solvents

| Solvent | Solubility | Conditions |

| Water | 2200 mg/L | 25 °C[3] |

| Water | Soluble | Sparingly soluble at room temperature, with improved dissolution upon heating.[4] |

| Ethanol | Very Soluble | -[3] |

| Ethanol | 16 mg/mL | -[5] |

| Dimethyl Sulfoxide (DMSO) | 14.29 mg/mL | With heating and sonication.[4] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | -[5] |

| Dimethyl Formamide | 2 mg/mL | -[5] |

| Chloroform | Slightly Soluble | -[3] |

| Ethyl Ether | Insoluble | -[3] |

| Glycerol | 35 mg/mL | - |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | -[5] |

Stability and Storage of Atropine Solutions

The stability of atropine solutions is influenced by storage temperature, light exposure, and pH.

Table 2: Stability of Atropine Solutions

| Solution Concentration and Vehicle | Storage Conditions | Stability Duration | Key Findings |

| 0.1 mg/mL in LDPE bottles | 25 °C | 6 months | Atropine concentrations remained above 94.7% of the initial concentration.[6][7] |

| 0.1, 1.0, 2.5, and 5.0 mg/mL in polyethylene (B3416737) eyedroppers | 5 °C and 25 °C | 6 months | Physicochemically stable with no significant changes in concentration, visual aspects, or pH.[8] |

| 0.4 mg/mL atropine sulfate (B86663) in plastic syringes | Room temperature | Up to 8 days | No change in concentration was noted.[6] |

| Atropine sulfate in plastic syringes | Room temperature | Up to 10 days | No decrease in atropine concentration was observed in admixtures.[9] |

| Aqueous solutions | Not specified | Not recommended for more than one day.[5] | - |

| Solid this compound | 2°C to 8°C | Long-term | Recommended for optimal long-term stability.[10] |

| Solid this compound | -20°C | ≥ 4 years | For maximum shelf life.[5][10] |

Note: Atropine is sensitive to light and should be stored in light-resistant containers.[3][10] For long-term storage of solid this compound, refrigeration is advised.[10]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a stock solution that can be further diluted to the desired final concentration for in vivo administration.

Materials:

-

This compound powder (pharmaceutical grade)

-

Sterile Water for Injection or 0.9% Sodium Chloride (Normal Saline)

-

Sterile 0.22 µm syringe filters

-

Sterile vials for storage

-

Vortex mixer

-

Analytical balance and weighing paper

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

-

Dissolve the powder in a small volume of sterile Water for Injection or normal saline.

-

Gently vortex the solution until the this compound is completely dissolved.

-